2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
説明
特性
分子式 |
C13H11FN4 |
|---|---|
分子量 |
242.25 g/mol |
IUPAC名 |
2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C13H11FN4/c1-8-6-12(15)18-13(16-8)7-11(17-18)9-2-4-10(14)5-3-9/h2-7H,15H2,1H3 |
InChIキー |
NNVDPTYPADYUHP-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC(=NN2C(=C1)N)C3=CC=C(C=C3)F |
製品の起源 |
United States |
準備方法
Core Reaction Mechanism
The most widely reported method involves cyclocondensation between β-ketoesters and 4-(4-fluorophenyl)-1H-pyrazol-5-amine. This one-step process, performed in ethanol or acetic acid under reflux, yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate (Figure 1A). For example:
-
Reactants : Ethyl acetoacetate (β-ketoester) and 4-(4-fluorophenyl)-1H-pyrazol-5-amine.
-
Conditions : Reflux in acetic acid with catalytic H₂SO₄ for 18–24 hours.
X-ray crystallography confirms the tautomeric form of the product as the 7(4H)-one tautomer, critical for downstream functionalization.
Chlorination and Amination
The 7(4H)-one intermediate is converted to the 7-chloro derivative using POCl₃ and tetramethylammonium chloride. Subsequent amination with 2-pyridinemethanamine introduces the 7-amine group:
Alternative Routes: Oxidative Cross-Dehydrogenative Coupling (CDC)
CDC with N-Amino-2-iminopyridines
A novel approach uses N-amino-2-iminopyridines and β-dicarbonyl compounds under oxidative conditions:
-
Reactants : N-Amino-2-iminopyridine and ethyl acetoacetate.
-
Conditions : Acetic acid (6 equiv), O₂ atmosphere, 130°C for 18 hours.
This method avoids pre-functionalized aryl groups and leverages in situ C–H activation for streamlined synthesis.
Structural Optimization and Analytical Characterization
Key Substituent Effects
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 12.16 (s, 1H, NH), 7.73–7.30 (m, 4H, Ar-H), 5.92 (s, 1H, CH), 2.32 (s, 3H, CH₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Scalability | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 74–94 | High | >99 | One-step, minimal purification |
| Suzuki Coupling | 60–72 | Moderate | >98 | Flexible aryl substitution |
| Oxidative CDC | 94 | Low | >95 | No pre-functionalized reagents |
Industrial-Scale Considerations
-
Cost Efficiency : Cyclocondensation is preferred for large-scale production due to lower catalyst costs.
-
Green Chemistry : Ethanol/water solvent systems in CDC reduce environmental impact.
Challenges and Mitigation Strategies
化学反応の分析
科学研究の用途
この化合物は、化学、生物学、医学、産業の分野で特に多くの科学研究の用途があります。 結核菌の治療における結核菌ATPシンターゼの強力な阻害剤として報告されています. さらに、プロスタグランジンE2、誘導性一酸化窒素シンターゼ、腫瘍壊死因子-α、核因子κB、ロイコトリエン、およびいくつかのインターロイキンなどの特定の重要な炎症性メディエーターの発現と活性を阻害することにより、抗炎症効果を示します.
科学的研究の応用
Anticancer Activity
The compound has demonstrated notable anticancer properties across various studies. Research indicates that it can inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of 2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine on several cancer cell lines, yielding the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents, particularly against lung and breast cancers .
Antimicrobial Properties
The compound also exhibits antimicrobial activity, which has been explored in various studies. Its derivatives have shown efficacy against different bacterial strains and fungi.
Case Study: Antifungal Activity
In vitro tests demonstrated that some derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibited antifungal activities against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The inhibition rates were comparable to standard antifungal agents like tebuconazole:
| Compound | Inhibition Rate (%) |
|---|---|
| Compound 5b | 96.76 |
| Compound 5j | 96.84 |
| Compound 5v | 82.73 |
These findings indicate the potential of these compounds in agricultural applications to combat fungal infections .
Anti-inflammatory Effects
The structural characteristics of this compound suggest potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in inflammatory responses.
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in substituents on the pyrazolo-pyrimidine scaffold can significantly influence biological activity.
Table: Structure-Activity Relationship Insights
| Substituent | Biological Activity |
|---|---|
| Fluorine | Enhanced potency against cancer cells |
| Methyl | Improved solubility and bioavailability |
This table illustrates how modifications to the chemical structure can lead to variations in therapeutic efficacy .
作用機序
類似の化合物との比較
2-(4-フルオロフェニル)-5-メチルピラゾロ[1,5-a]ピリミジン-7-アミンは、5-(2-フルオロフェニル)-N-(ピリジン-4-イルメチル)ピラゾロ[1,5-a]ピリミジン-7-アミンなどの他の類似の化合物と比較できます. これらの化合物は構造的な類似性を共有していますが、特定の官能基と生物活性は異なる場合があります。 4-フルオロフェニルとピリジン-4-イル部分の存在は、それらの阻害効果にとって重要です.
類似化合物との比較
Halogen-Substituted Phenyl Groups
- 3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 3, ) : The addition of a 6-methyl group and a pyridin-2-ylmethylamine substituent enhances solubility and target binding compared to the simpler 5-methyl analog. This compound was synthesized via nucleophilic substitution, yielding a melting point of 158–160°C .
Aryl and Alkyl Substituents
- 3-(4-Fluorophenyl)-5-(4-isopropylphenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 35, ) : The 4-isopropylphenyl group introduces hydrophobicity, favoring interactions with hydrophobic enzyme pockets .
Modifications at the N-7 Position
Pyridin-2-ylmethylamine Derivatives
- 3-(4-Fluorophenyl)-N-((6-methylpyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47, ) : Substituting the N-7 amine with a 6-methylpyridyl group improves selectivity for mycobacterial targets, as evidenced by a purity of 99.1% and a melting point of 177–180°C .
Comparison with Triazolopyrimidines
Triazolopyrimidines, though structurally distinct, share functional similarities:
- N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 92, ): The triazolo core increases rigidity, improving binding to Plasmodium falciparum dihydroorotate dehydrogenase.
- 2-(1,1-Difluoroethyl)-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (Compound 5, ) : The difluoroethyl group enhances metabolic stability, with a high yield (89%) and potent anti-malarial activity (IC₅₀ < 50 nM) .
Key Data Table
生物活性
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, including anticancer properties, antibacterial effects, and enzymatic inhibition.
- Chemical Formula : CHFN
- Molecular Weight : 285.28 g/mol
- CAS Number : 886503-14-6
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. Specifically, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action :
- The compound acts on the G1-S transition phase of the cell cycle, promoting the E2F transcriptional program necessary for DNA synthesis initiation.
- It modulates G2 progression by controlling cyclin B/CDK1 activation, crucial for mitotic entry and cellular proliferation .
Antibacterial Activity
The compound has also demonstrated broad-spectrum antibacterial activity. In vitro studies have indicated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Key Findings :
- It exhibited strong inhibitory effects against bacterial growth and biofilm formation.
- The compound's mechanism involves compromising bacterial cell membrane integrity, leading to leakage of intracellular components and cell death .
Enzymatic Inhibition
This compound has been identified as a selective inhibitor of certain enzymes involved in cancer progression and bacterial resistance mechanisms.
Target Enzymes :
- Cyclin-dependent kinases (CDKs) : Inhibition leads to cell cycle arrest in cancer cells.
- Bacterial β-lactamase enzymes : Its inhibitory action can enhance the efficacy of β-lactam antibiotics against resistant strains.
Data Summary
Case Studies
-
Anticancer Efficacy in Cell Lines :
- A study evaluated the compound's effect on HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Results showed a dose-dependent decrease in viability with IC50 values indicating potent anticancer activity.
- Antibacterial Properties Against MRSA :
Q & A
Q. What are the common synthetic routes for 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves multi-step organic reactions, including cyclocondensation and functionalization steps. A widely used method employs Suzuki-Miyaura coupling to introduce the 4-fluorophenyl group to the pyrazolo[1,5-a]pyrimidine core. For example:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine scaffold via cyclization of aminopyrazole derivatives with α,β-unsaturated ketones.
- Step 2 : Introduction of the 4-fluorophenyl group using Suzuki coupling with (4-fluorophenyl)boronic acid under palladium catalysis .
- Step 3 : Methylation at position 5 using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF) .
Critical parameters include solvent choice (e.g., dichloromethane or DMF), temperature (80–120°C), and catalyst (e.g., Pd(PPh₃)₄). Purity is monitored via TLC and HPLC .
Q. How is structural characterization performed for this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and scaffold integrity. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns (δ 7.2–7.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₄H₁₂FN₅: [M+H]⁺ calc. 270.1055) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding binding modes .
Q. What preliminary biological screening assays are relevant?
Initial screens focus on:
- Antimicrobial Activity : Broth microdilution assays against Mycobacterium tuberculosis (MIC ≤ 2 µg/mL reported for analogs) .
- Enzyme Inhibition : Fluorescence-based assays targeting bacterial dihydrofolate reductase (DHFR) or human kinases .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization involves:
- Catalyst Screening : PdCl₂(dppf) improves Suzuki coupling efficiency compared to Pd(PPh₃)₄ .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .
- Temperature Control : Gradual heating (e.g., 80°C → 120°C) reduces side reactions .
- Purification : Column chromatography with silica gel (hexane/EtOAc gradient) achieves >95% purity .
Q. How do structural modifications influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
Fluorine substitution at C3 increases metabolic stability, while bulkier groups (e.g., cyclohexyl) reduce solubility .
Q. How to resolve contradictory data in biological assays?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) may arise from:
- Metabolic Instability : Perform microsomal stability assays. If rapid degradation occurs, introduce electron-withdrawing groups (e.g., CF₃) .
- Off-Target Effects : Use proteome-wide profiling (e.g., kinase panels) to identify non-specific binding .
- Formulation Issues : Assess solubility via shake-flask method. PEGylation or salt formation (e.g., HCl salt) can improve bioavailability .
Q. What computational methods support mechanism-of-action studies?
- Molecular Docking : AutoDock Vina predicts binding to M. tuberculosis DHFR (ΔG ~ -9.2 kcal/mol) .
- MD Simulations : GROMACS simulations (100 ns) evaluate target-ligand stability .
- QSAR Models : CoMFA analysis correlates logP values with antimicrobial activity (r² > 0.85) .
Q. How to design derivatives for improved pharmacokinetics?
Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
